

Evaluating the Cost-Effectiveness of Aminoethoxyethanol in Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminoethoxyethanol*

Cat. No.: *B8391809*

[Get Quote](#)

Aminoethoxyethanol (AEE), also known as Diglycolamine (DGA), is a versatile organic compound with a wide range of industrial applications, primarily owing to its bifunctional nature as both an amine and an ether. This guide provides a comparative analysis of the cost-effectiveness of AEE in key industrial sectors, including gas treating, surfactant production, and metalworking fluids. By examining its performance against common alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.

Gas Treating: A Superior Choice for Acid Gas Removal

In the natural gas and petroleum refining industries, the removal of acidic gases such as hydrogen sulfide (H_2S) and carbon dioxide (CO_2) is a critical process known as gas sweetening. Alkanolamines are widely used for this purpose, with Monoethanolamine (MEA), Diethanolamine (DEA), and Methyl diethanolamine (MDEA) being the most common. AEE (DGA) presents a compelling alternative with distinct performance advantages.

A key factor in the cost-effectiveness of an amine is its ability to remove a high amount of acid gas per unit of circulating solvent, which directly impacts both the capital and operational costs of the treatment plant.

Comparative Performance in Acid Gas Removal

A simulation study comparing various amines for acid gas removal demonstrated the superior performance of DGA (AEE). The results indicated that DGA required a significantly lower mass flowrate to achieve a high level of acid gas removal compared to MEA.[\[1\]](#)

Amine Solvent	Required Mass Flowrate (kg/hr)	Acid Gas Removal Efficiency	H ₂ S in Sweet Gas (ppm)
DGA (AEE)	608.73	99.62%	0.089
MEA	1000+ (estimated)	70.29%	-
DEA	-	99.62%	0.089
MDEA	435 (with PZ activator)	100%	0.052

Table 1: Comparative performance of various amines in acid gas removal. Data sourced from a simulation study.[\[1\]](#)

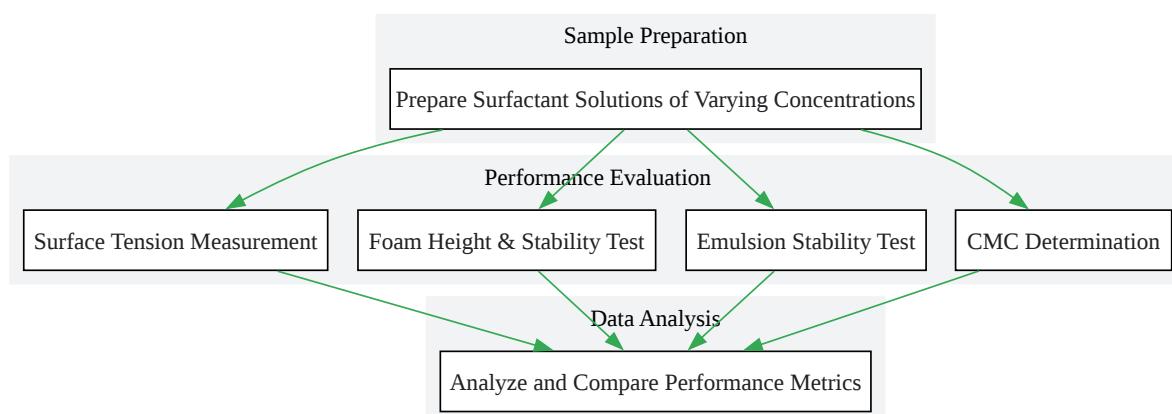
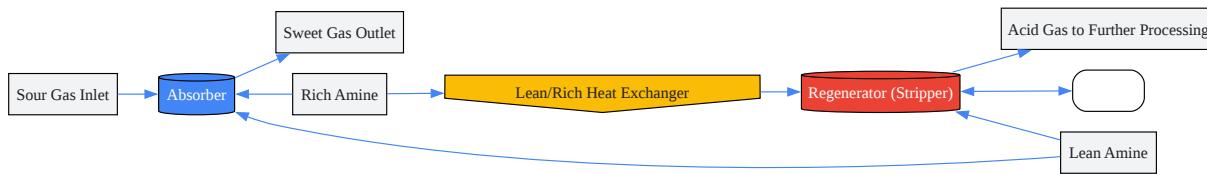
The lower circulation rate required for DGA translates to smaller equipment sizes, reduced energy consumption for solvent regeneration, and consequently, lower capital and operating expenditures. While a blend of MDEA with piperazine (PZ) showed a slightly better H₂S removal, the overall efficiency and lower flow rate of DGA make it a highly competitive option. Commercial applications have shown that DGA solutions can lead to significant savings over other gas sweetening processes, particularly when the acid gas content is high.[\[2\]](#)

Experimental Protocol for Evaluating Gas Treating Solvent Performance

The evaluation of amine solvents for gas treating typically involves a standardized experimental setup to measure their absorption capacity, reaction kinetics, and regeneration efficiency.

Objective: To determine the acid gas loading capacity and absorption rate of an amine solution.

Apparatus:



- Gas-liquid contactor (e.g., a wetted wall column or a stirred tank reactor)
- Gas flow meters

- Temperature and pressure sensors
- Analytical equipment for gas and liquid phase analysis (e.g., gas chromatograph, titration setup)

Methodology:

- Prepare a known concentration of the amine solution (e.g., 50-70 wt% for DGA).[\[3\]](#)
- Introduce a simulated sour gas stream with a known composition of H₂S and CO₂ into the contactor at a controlled flow rate, temperature, and pressure.
- Allow the gas and liquid phases to interact for a specified period.
- Continuously monitor the concentration of acid gases in the outlet gas stream to determine the absorption rate.
- Analyze the rich amine solution (after absorption) to determine the acid gas loading (moles of acid gas per mole of amine).
- The regeneration performance can be evaluated by heating the rich amine solution in a separate stripper column and measuring the amount of acid gas released and the energy consumed.

A typical process flow for an amine-based acid gas treating unit is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A competitive study for the behavior of amines in acid gas | Gas Processing & LNG [gasprocessingnews.com]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. sourgas.wordpress.com [sourgas.wordpress.com]
- To cite this document: BenchChem. [Evaluating the Cost-Effectiveness of Aminoethoxyethanol in Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8391809#evaluating-the-cost-effectiveness-of-aminoethoxyethanol-in-industrial-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com